Purine derivatives have been extensively studied due to their wide range of biological activities, particularly in the field of anticancer research. The purine scaffold is a versatile core structure that can be modified to produce compounds with varying biological activities. Among these, 2,6-dibromo-7H-purine is a compound of interest due to its potential applications in medicinal chemistry.
The research on 2,6,9-trisubstituted purine derivatives has demonstrated their potential as anticancer agents. One compound, referred to as 7h, has shown high potency and selectivity against cancer cell lines, outperforming the established drug cisplatin in some cases1. This compound was also found to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 cells, indicating a clear mechanism of action that could be exploited in cancer therapy1.
Purine derivatives have also been investigated for their antiinflammatory properties. A novel class of antiinflammatory drugs based on the purine scaffold, specifically substituted derivatives of 6-hydroxypyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, has been described. These compounds have shown potential antiarthritic activity and exhibit a different activity profile from classical nonsteroidal antiinflammatory drugs (NSAIDs). Notably, they possess low ulcerogenic effects while still inhibiting cyclooxygenase, an enzyme involved in inflammation2. Although some toxicological findings have limited the development of certain compounds in this class, the research indicates that related structural types are worth investigating further2.
2,6-dibromo-7H-purine is a halogenated purine derivative notable for its structural and functional properties. This compound is classified under purines, which are essential components of nucleic acids and play significant roles in biochemistry, particularly in the synthesis of nucleosides and nucleotides. The presence of bromine atoms at the 2 and 6 positions enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
2,6-dibromo-7H-purine can be sourced from various chemical suppliers and is classified as a heterocyclic aromatic compound. It belongs to the broader category of purines, which includes other biologically significant molecules such as adenine and guanine. The compound's structure allows it to participate in diverse chemical reactions, making it a key player in the development of pharmaceuticals.
The synthesis of 2,6-dibromo-7H-purine typically involves halogenation reactions on purine derivatives. Several methods can be employed:
The reaction conditions, including temperature, solvent choice, and concentration of reactants, play crucial roles in determining the yield and purity of the synthesized compound. For instance, using an excess of brominating agent can enhance yields but may lead to polysubstitution if not carefully controlled.
The molecular formula for 2,6-dibromo-7H-purine is . Its structure features a fused bicyclic system comprising a pyrimidine ring fused to an imidazole ring.
2,6-dibromo-7H-purine participates in various chemical reactions due to its electrophilic nature:
The efficiency of these reactions often depends on factors such as solvent polarity, temperature, and the presence of catalysts or ligands that facilitate bond formation or cleavage.
The mechanism by which 2,6-dibromo-7H-purine exerts its biological effects often involves its interaction with enzymes or nucleic acids:
Studies have shown that derivatives of halogenated purines exhibit varying degrees of cytotoxicity against cancer cells, indicating their potential as chemotherapeutic agents .
2,6-Dibromo-7H-purine is a halogenated derivative of the purine heterocycle, featuring bromine atoms at the C2 and C6 positions. The core structure consists of a fused bicyclic system: a pyrimidine ring (positions 1–6) condensed with an imidazole ring (positions 7–9). The "7H" designation explicitly indicates protonation at the N7 nitrogen, distinguishing it from the N9-isomer common in nucleosides. This N7 tautomer is stabilized by the electron-withdrawing bromine substituents, which reduce electron density at adjacent nitrogens. Single-crystal X-ray studies of analogous N7-alkylated purines (e.g., 7-benzyl-2,6-dichloro-7H-purine) confirm near-planarity of the purine ring system, with minor deviations at substituent sites [6]. Bromine atoms introduce significant steric bulk and polarizability, influencing packing in the solid state and intermolecular interactions.
Table 1: Core Structural Features of 2,6-Dibromo-7H-Purine
Feature | Description |
---|---|
Core Skeleton | Purine (fused imidazo[4,5-d]pyrimidine) |
Substituents | Bromine at C2 and C6 |
Tautomeric Form | 7H (protonated at N7) |
Molecular Symmetry | Near-planar (expected) |
Key Bond Lengths | C-Br bonds: ~1.89–1.92 Å (estimated); C2-N3, C6-N1 bonds shortened vs. parent |
The molecular formula of 2,6-dibromo-7H-purine is C₅H₂Br₂N₄, as confirmed by multiple suppliers and chemical databases [2] [4]. This formula corresponds to a molecular weight of 277.90 g/mol. Systematic nomenclature follows IUPAC rules for substituted purines:
While direct measurements of boiling point and vapor pressure for 2,6-dibromo-7H-purine are scarce in the provided sources, inferences can be drawn from related compounds:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1